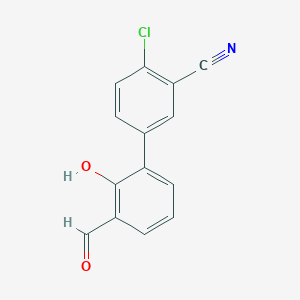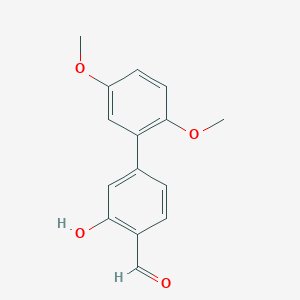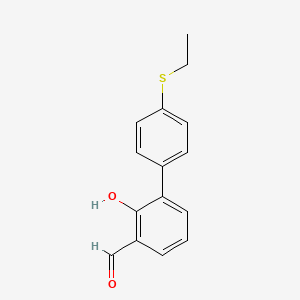
5-(4-Ethylthiophenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethylthiophenyl)-2-formylphenol, 95% (ETFP) is a chemical compound derived from phenol and thiophene, and is a member of the thiophenol family. It is a white, crystalline solid with a melting point of 114-116°C and is soluble in many organic solvents. ETFP has a wide range of applications in scientific research and is used as a substrate for various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 5-(4-Ethylthiophenyl)-2-formylphenol, 95% is not yet fully understood. However, it has been suggested that 5-(4-Ethylthiophenyl)-2-formylphenol, 95% may act as an inhibitor of enzymes by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. It is also believed that 5-(4-Ethylthiophenyl)-2-formylphenol, 95% may interact with other biomolecules, such as proteins, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethylthiophenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been suggested that 5-(4-Ethylthiophenyl)-2-formylphenol, 95% may act as an inhibitor of enzymes, resulting in the inhibition of certain biochemical and physiological processes. Additionally, 5-(4-Ethylthiophenyl)-2-formylphenol, 95% may also interact with other biomolecules, such as proteins, to modulate their activity.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-Ethylthiophenyl)-2-formylphenol, 95% in lab experiments include its ease of synthesis, its low cost, and its wide range of applications. Additionally, 5-(4-Ethylthiophenyl)-2-formylphenol, 95% is highly soluble in many organic solvents, making it easy to work with in the lab. However, the mechanism of action of 5-(4-Ethylthiophenyl)-2-formylphenol, 95% is not yet fully understood, and it is not known whether 5-(4-Ethylthiophenyl)-2-formylphenol, 95% has any adverse effects on biochemical and physiological processes.
Future Directions
There are several potential future directions for the study of 5-(4-Ethylthiophenyl)-2-formylphenol, 95%. These include further investigation of the mechanism of action of 5-(4-Ethylthiophenyl)-2-formylphenol, 95%, the development of new drug delivery systems based on 5-(4-Ethylthiophenyl)-2-formylphenol, 95%, and the study of the regulation of gene expression by 5-(4-Ethylthiophenyl)-2-formylphenol, 95%. Additionally, further research into the biochemical and physiological effects of 5-(4-Ethylthiophenyl)-2-formylphenol, 95% is necessary to understand its potential applications in medicine and drug development. Finally, further studies into the synthesis and purification of 5-(4-Ethylthiophenyl)-2-formylphenol, 95% are needed to optimize its use in laboratory experiments.
Synthesis Methods
5-(4-Ethylthiophenyl)-2-formylphenol, 95% can be synthesized from the reaction of phenol and ethylthiophene. The reaction is carried out in an inert atmosphere at a temperature of 130-140°C for 4-6 hours. The product is then recrystallized from ethanol to obtain a 95% pure sample.
Scientific Research Applications
5-(4-Ethylthiophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and the inhibition of enzyme activities. It has also been used in the study of the regulation of gene expression and in the development of new drug delivery systems. Additionally, 5-(4-Ethylthiophenyl)-2-formylphenol, 95% has been used as a model compound for the investigation of the structure and function of biomolecules.
properties
IUPAC Name |
4-(4-ethylsulfanylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-2-18-14-7-5-11(6-8-14)12-3-4-13(10-16)15(17)9-12/h3-10,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKWVKNZEXOOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylthiophenyl)-2-formylphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378410.png)

![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)










